(2E)-2-(2,4-dichlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-3,4-DIHYDRO-1(2H)-NAPHTHALENONE is an organic compound characterized by the presence of a naphthalenone core and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-3,4-DIHYDRO-1(2H)-NAPHTHALENONE typically involves the condensation of 2,4-dichlorobenzaldehyde with 3,4-dihydro-1(2H)-naphthalenone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-3,4-DIHYDRO-1(2H)-NAPHTHALENONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-3,4-DIHYDRO-1(2H)-NAPHTHALENONE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-3,4-DIHYDRO-1(2H)-NAPHTHALENONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-3,4-DIHYDRO-1(2H)-NAPHTHALENONE
- 4-(3,4-DICHLOROPHENYL)-2-[(E)-(DIMETHYLAMINO)METHYLIDENE]-3,4-DIHYDRO-1(2H)-NAPHTHALENONE
Uniqueness
2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-3,4-DIHYDRO-1(2H)-NAPHTHALENONE is unique due to its specific structural features, such as the presence of the dichlorophenyl group and the naphthalenone core. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C17H12Cl2O |
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Molecular Weight |
303.2 g/mol |
IUPAC Name |
(2E)-2-[(2,4-dichlorophenyl)methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C17H12Cl2O/c18-14-8-7-12(16(19)10-14)9-13-6-5-11-3-1-2-4-15(11)17(13)20/h1-4,7-10H,5-6H2/b13-9+ |
InChI Key |
KIPPRWZRZJOSEN-UKTHLTGXSA-N |
Isomeric SMILES |
C1C/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C(=O)C3=CC=CC=C31 |
Canonical SMILES |
C1CC(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
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